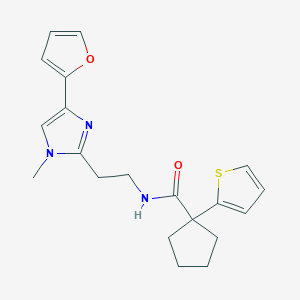

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a cyclopentanecarboxamide core fused to a thiophen-2-yl group. The imidazole ring at the 2-position is substituted with a furan-2-yl moiety and a methyl group, connected via an ethyl chain to the carboxamide nitrogen.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-23-14-15(16-6-4-12-25-16)22-18(23)8-11-21-19(24)20(9-2-3-10-20)17-7-5-13-26-17/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDAHYOKHHDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan ring : Contributes to the compound's electronic properties.

- Imidazole moiety : Known for its role in biological systems, particularly in enzyme active sites.

- Thiophene group : Often associated with antioxidant and antimicrobial activities.

The molecular formula of the compound is , with a molecular weight of approximately 384.50 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Metabotropic glutamate receptors (mGluRs) : These receptors are implicated in numerous neurological disorders. The compound may act as a positive allosteric modulator, enhancing receptor activity and offering potential therapeutic avenues for conditions like schizophrenia and depression.

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant antioxidant properties, potentially reducing oxidative stress in biological systems .

1. Antioxidant Activity

The antioxidant activity of related compounds has been evaluated using various assays. For instance, certain derivatives showed substantial antioxidant capacity, with values ranging from 2007.67 to 1654.76 µg AAE/g dry sample. This suggests that the compound may possess protective effects against oxidative damage .

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and MRSA, showing significant inhibitory effects .

3. Cytotoxicity Studies

Cytotoxicity evaluations reveal that some derivatives exhibit IC50 values in the micromolar range against cancer cell lines. This indicates potential anti-cancer activity, warranting further investigation into their mechanisms and efficacy .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Analogues

Compound 9 ():

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide shares the imidazole core with the target compound. However, its substituents differ significantly:

- Substituents: Fluorophenyl and methoxyphenyl groups on the imidazole, with a thioether-linked thiazole-acetamide side chain.

- Key Differences: The absence of furan and thiophene groups, coupled with the thiazole moiety, may reduce lipophilicity compared to the target compound.

- The target’s thiophene and furan groups could similarly influence cyclooxygenase binding but with distinct electronic effects due to sulfur and oxygen heteroatoms .

Furan-Containing Analogues

Compound 7 (): N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide features a furan ring modified with a dimethylamino group.

- Substituents: The furan is linked via a sulphanyl-ethyl chain to a nitroacetamide group.

- The nitroacetamide group may confer reactivity distinct from the target’s cyclopentanecarboxamide .

- Synthesis: Both compounds likely involve nucleophilic substitution or coupling reactions, but the target’s imidazole-thiophene architecture requires more complex multi-step synthesis .

Thiophene-Containing Analogues

Compound I12 ():

[1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] incorporates a thiophen-2-yl group within a pyrimidine-diazepane scaffold.

- Substituents: Thiophene is fused to a pyrimidine ring, contrasting with the target’s thiophene-cyclopentane fusion.

- Key Differences: The pyrimidine-diazepane system in I12 may enhance planar aromatic interactions, whereas the cyclopentane in the target introduces conformational rigidity. Both compounds leverage thiophene’s lipophilicity, but the target’s carboxamide group could improve aqueous solubility compared to I12’s diazepane .

Imidazoline Derivatives

C20 ():

1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazoline derivative with a methoxyphenyl substituent.

- Substituents: The saturated imidazoline ring and methoxyphenyl group differ from the target’s aromatic imidazole and furan-thiophene systems.

- Key Differences: The imidazoline’s reduced aromaticity may decrease metabolic oxidation compared to the target’s imidazole. The methoxy group in C20 mirrors the target’s methyl group on imidazole, both serving as electron-donating substituents .

Structural and Functional Comparison Table

Key Insights and Research Implications

- Electronic Effects: The target’s furan and thiophene groups may synergize to enhance π-π stacking and hydrophobic interactions, whereas fluorophenyl or nitro groups in analogues prioritize electronic modulation .

- Metabolic Considerations: The ethyl-carboxamide bridge in the target could reduce susceptibility to CYP3A4-mediated degradation compared to sulphanyl or thioether linkages in analogues .

- Synthetic Complexity: The target’s multi-heterocyclic architecture demands advanced coupling strategies, contrasting with simpler imidazoline or triazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.